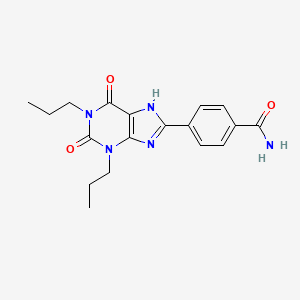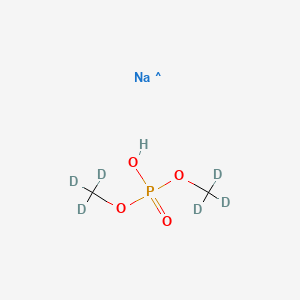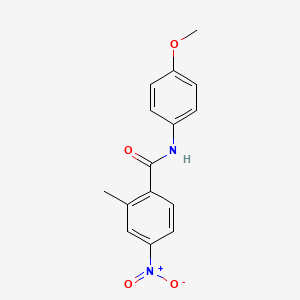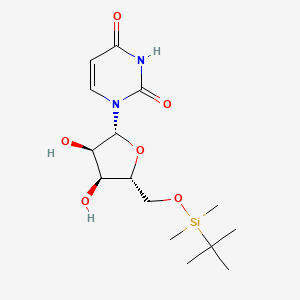
5'-O-t-butyldimethylsilyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a dimethylsilyl group attached to the 5’-hydroxyl group of uridine. The modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 5’-hydroxyl group of uridine with a dimethylsilyl group. This can be achieved through the reaction of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of uridine.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine-5’-aldehyde, while reduction could produce uridine-5’-alcohol .
Aplicaciones Científicas De Investigación
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies involving RNA synthesis and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component in antiviral drugs.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mecanismo De Acción
The mechanism of action of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylsilyl group enhances the compound’s stability, allowing it to resist enzymatic degradation and participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine, 5’-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
Uniqueness
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modification at the 5’-hydroxyl group, which enhances its stability and solubility compared to other uridine derivatives. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Propiedades
Número CAS |
54925-65-4 |
|---|---|
Fórmula molecular |
C15H26N2O6Si |
Peso molecular |
358.46 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1 |
Clave InChI |
IDXWTSSXQWGFCF-OJAKKHQRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


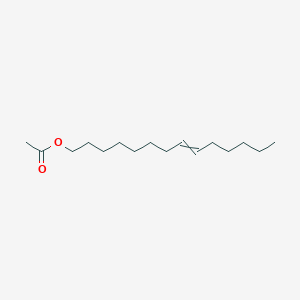
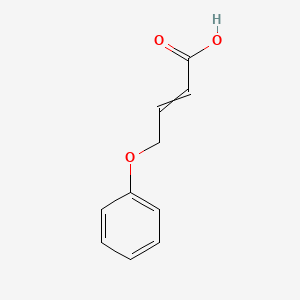
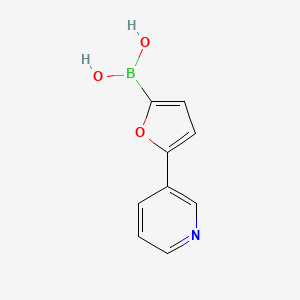
![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)
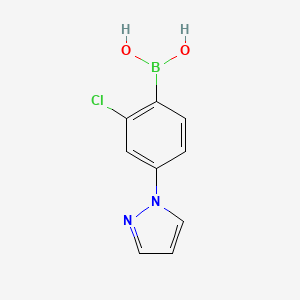
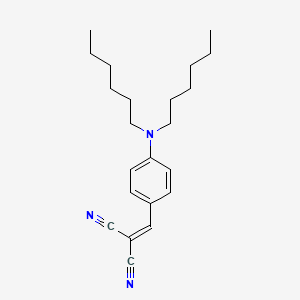
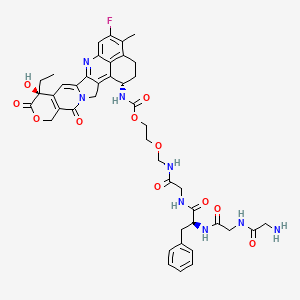
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
